molecular formula C18H15NO4 B2820866 N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide CAS No. 3845-18-9

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide

Cat. No.: B2820866
CAS No.: 3845-18-9
M. Wt: 309.321
InChI Key: FJCGCLUOXBFOBR-UHFFFAOYSA-N
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Description

Historical Context of Chromene Carboxamide Research

Chromene derivatives, including coumarins and chromones, have been studied since the early 20th century for their natural occurrence in plants and fungi. The discovery of their bioactivity, such as anticoagulant properties in coumarins, spurred interest in synthetic modifications. Chromene carboxamides emerged as a subclass in the 1980s, with researchers exploring their enhanced stability and target specificity compared to simpler chromenes. Early work focused on anti-inflammatory and antimicrobial applications, but the introduction of carboxamide groups marked a shift toward kinase inhibition and anticancer drug development.

The ethoxyphenyl substitution pattern, as seen in this compound, gained attention in the 2010s for its ability to improve solubility and receptor binding. For example, ethoxy groups in similar compounds demonstrated enhanced interactions with hydrophobic enzyme pockets.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies three key medicinal chemistry principles:

  • Privileged Structure Utilization : The chromene core acts as a rigid, planar scaffold that mimics natural ligand conformations, enabling selective interactions with biological targets like tyrosine kinases and topoisomerases.
  • Bioisosteric Design : The carboxamide group (–CONH–) serves as a bioisostere for ester or ketone functionalities, improving metabolic stability while retaining hydrogen-bonding capacity.
  • Substituent Optimization : The 4-ethoxyphenyl moiety enhances lipophilicity and π-π stacking interactions, critical for blood-brain barrier penetration and nucleic acid intercalation.

Recent studies highlight its role in disrupting cancer cell pathways. For instance, analogous chromene carboxamides inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) at IC50 values below 10 μM, outperforming earlier chromene derivatives.

Table 1 : Key Structural Features and Their Biological Implications

Structural Feature Biological Role Example Target
Chromene core DNA intercalation, kinase inhibition Topoisomerase II, VEGFR-2
4-Ethoxyphenyl group Enhanced lipophilicity, receptor affinity Estrogen receptor β
Carboxamide linker Hydrogen bonding, metabolic stability Protease active sites

Current Research Landscape and Trends

Synthetic innovation dominates recent studies:

  • Green Chemistry Approaches : Aqueous Knoevenagel condensations using sodium carbonate enable eco-friendly synthesis of 2-oxochromene-3-carboxamides, achieving yields >85%.
  • Anticancer Screening : Derivatives with chloro substituents (e.g., 6,8-dichloro analogs) show nanomolar activity against HT-29 colon cancer cells, surpassing doxorubicin in preliminary assays.
  • Computational Modeling : Density functional theory (DFT) studies correlate electron-donating capacities of ethoxyphenyl groups with antimicrobial efficacy against Bacillus cereus.

Ongoing clinical trials focus on hybrid molecules combining chromene carboxamides with known chemotherapeutic agents (e.g., platinum complexes) to overcome multidrug resistance.

Privileged Structure Classification in Pharmaceutical Research

The International Union of Pure and Applied Chemistry (IUPAC) defines privileged structures as molecular frameworks capable of binding multiple receptor types. This compound meets this criterion through:

  • Scaffold Versatility : The chromene-carboxamide axis permits regioselective modifications at positions 3, 6, and 8 without losing core reactivity.
  • Target Diversity : Documented interactions include:
    • Kinases (VEGFR-2, EGFR)
    • Microbial DNA gyrase
    • Inflammatory cytokines (TNF-α, IL-6)

Table 2 : Privileged Structure Applications of Chromene Carboxamides

Application Area Molecular Target Efficacy Metric
Anticancer Therapy Topoisomerase II IC50 = 0.8 μM
Antimicrobial Agents DNA gyrase B MIC = 0.062 mg/mL
Anti-inflammatory Agents Cyclooxygenase-2 (COX-2) 72% inhibition at 10 μM

This dual capacity for target specificity and structural adaptability solidifies this compound’s status as a lead compound in rational drug design.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-18(21)17-11-15(20)14-5-3-4-6-16(14)23-17/h3-11H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCGCLUOXBFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can interact with inflammatory mediators, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-Based Carboxamides with Varied Substituents

a) N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide
  • Structural Differences :
    • The methoxy group replaces ethoxy, reducing steric bulk and lipophilicity.
    • The chromene ring features a 2-oxo group (vs. 4-oxo in the target compound), altering electronic distribution.
    • The carboxamide is attached to a phenethyl group (vs. phenyl), increasing flexibility and chain length.
  • Implications :
    • Reduced lipophilicity may decrease bioavailability compared to the ethoxy analog.
    • The 2-oxo position could influence binding affinity in enzymatic targets .
b) N-(4-Ethoxyphenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
  • Structural Differences :
    • Additional methoxy group at position 6 on the chromene ring.
    • Chromene substituents: 2-oxo (vs. 4-oxo) and carboxamide at position 3 (vs. 2).
  • Altered carboxamide position may disrupt hydrogen-bonding patterns .
c) 6-Ethyl-4-Oxo-N-[3-(Trifluoromethyl)Phenyl]-4H-Chromene-2-Carboxamide
  • Structural Differences :
    • Chromene ring modified with a 6-ethyl group and 4-oxo (matching the target compound).
    • Carboxamide attached to a 3-(trifluoromethyl)phenyl group (vs. 4-ethoxyphenyl).
  • Implications :
    • The trifluoromethyl group increases electronegativity and metabolic stability.
    • Ethyl substitution at position 6 may enhance steric hindrance, affecting target binding .

Heterocyclic Analogs with Modified Ring Systems

a) N-(4-Ethoxyphenyl)-2-Thiophenecarboxamide
  • Structural Differences :
    • Chromene replaced by a thiophene (sulfur-containing heterocycle).
    • Lacks the 4-oxo group present in the target compound.
  • Absence of the 4-oxo group eliminates a key hydrogen-bond acceptor site .

Analogs with Additional Functional Groups

a) N-{4-[Methyl(Phenyl)Sulfamoyl]Phenyl}-4-Oxo-4H-Chromene-2-Carboxamide
  • Structural Differences :
    • The phenyl group bears a methyl(phenyl)sulfamoyl substituent.
    • Chromene retains the 4-oxo group.
  • Increased molecular weight and bulk may limit blood-brain barrier penetration .

Biological Activity

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide is a synthetic compound belonging to the chromene family, characterized by a bicyclic structure that includes a benzene ring fused to a pyran ring. This compound is notable for its potential therapeutic applications, particularly in oncology and antimicrobial research. The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various molecular targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported its effectiveness against various cancer cell lines, highlighting its potential as a candidate for cancer therapy.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , effective against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, thereby leading to cell death. This activity makes it a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it may interact with enzymes involved in tumor progression or inflammatory responses, thereby modulating their activity and contributing to its therapeutic effects.

The precise mechanism of action for this compound remains under investigation. However, it is believed to exert its effects by binding to specific receptors or enzymes, thereby altering signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure affect biological activity. Variations in substituents on the chromene core can significantly influence the compound's efficacy and selectivity towards different biological targets.

Substituent Biological Activity Remarks
Ethoxy groupEnhanced antitumor activityImproves solubility and bioavailability
Methoxy groupIncreased antimicrobial propertiesModifies membrane permeability
Hydroxyl groupPotential anti-inflammatory effectsMay enhance receptor binding

Case Studies

  • Antitumor Efficacy : In vitro studies have demonstrated that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Enzyme Interaction Studies : Molecular docking simulations suggest that this compound binds effectively to the active sites of key enzymes involved in cancer metabolism, indicating its potential as a targeted therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of 4-oxochromene-2-carboxylic acid with 4-ethoxyaniline using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
  • Critical factors : Solvent choice (polar aprotic solvents enhance nucleophilic attack), temperature control (reflux at 80–100°C), and catalyst selection to minimize side reactions .

Q. How is structural characterization performed for this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35 ppm for CH3 and δ 4.05 ppm for OCH2) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 340.12) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-O-C ether) .

Q. What preliminary biological assays are relevant for evaluating its activity?

Initial screenings include:

  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Ethoxy group : Enhances lipophilicity and membrane permeability compared to methoxy or hydroxyl analogs .
  • Chromene core : Substitution at C-4 (oxo group) is critical for binding to ATP-binding pockets in kinases .
  • Data example : Replacing the ethoxyphenyl group with a nitro derivative reduces anticancer activity by 60%, likely due to altered electron distribution .

Q. What computational strategies predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) using crystallographic data (PDB IDs: 1M17) .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • Contradictions : Discrepancies between docking scores and experimental IC50 values may arise from solvation effects or protein flexibility .

Q. How can conflicting bioactivity data from different assays be resolved?

Key considerations:

  • Purity verification : Re-analyzation via HPLC to rule out impurities (>98% purity required) .
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability .
  • Control compounds : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

Q. What crystallographic methods confirm its 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water) and solve structures using SHELX .
  • Key parameters : R-factor <5%, resolution ≤1.0 Å. The ethoxyphenyl group’s dihedral angle relative to the chromene core (e.g., 45–55°) affects packing .

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